

# Structural Analysis of Oxasulfuron Metabolites: A Technical Guide

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## Compound of Interest

Compound Name: Oxasulfuron

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This in-depth technical guide provides a comprehensive overview of the structural analysis of **Oxasulfuron** metabolites. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental science. This guide summarizes known metabolites, details the experimental protocols for their identification, and presents the available quantitative data in a structured format.

## Introduction to Oxasulfuron and its Metabolism

**Oxasulfuron** is a sulfonylurea herbicide used for the post-emergence control of broad-leaf weeds and grasses, particularly in soybean crops[1][2][3]. Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants[1][2]. The environmental fate and metabolism of **Oxasulfuron** are of significant interest due to the potential for off-target effects and the presence of transformation products in soil and water.

The metabolism of **Oxasulfuron** can occur through various pathways, including photodegradation in aqueous environments and metabolic transformation in plants and soil. These processes lead to the formation of several metabolites, the structures of which are essential for understanding their potential toxicity and environmental impact.

## Identified Metabolites of Oxasulfuron

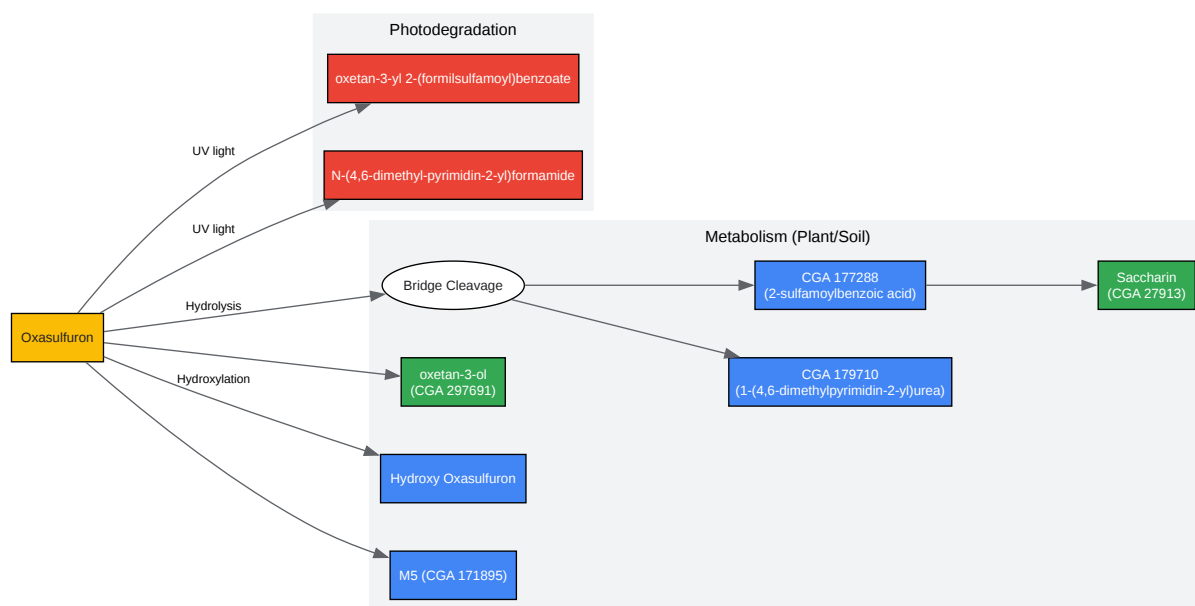
Several metabolites of **Oxasulfuron** have been identified through various studies. The primary routes of degradation involve the cleavage of the sulfonylurea bridge and modifications to the phenyl, pyrimidinyl, and oxetanyl moieties. The key identified metabolites are summarized in the table below.

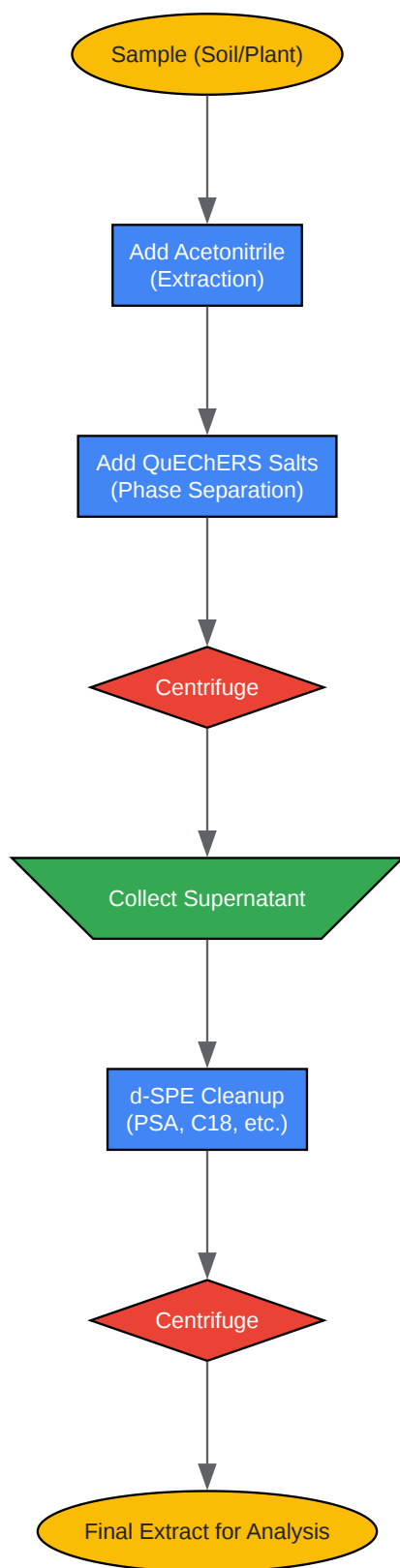
Metabolite Code/Name	Chemical Name	Molecular Formula	Key Identifying Data	References
Photodegradation Product 1	oxetan-3-yl 2-(formilsulfamoyl)benzoate	C11H11NO6S	ESI-MS: m/z 284	<a href="#">[4]</a> <a href="#">[5]</a>
Photodegradation Product 2	N-(4,6-dimethylpyrimidin-2-yl)formamide	C7H9N3O	ESI-MS: m/z 150	<a href="#">[4]</a> <a href="#">[5]</a>
CGA 27913	Saccharin (1,2-benzisothiazol-3(2H)-one, 1,1-dioxide)	C7H5NO3S	Confirmed by multiple sources	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
CGA 297691	oxetan-3-ol	C3H6O2	1H NMR	<a href="#">[6]</a>
CGA 179710	1-(4,6-dimethylpyrimidin-2-yl)urea	C7H10N4O	1H NMR, 13C NMR, MS	<a href="#">[6]</a> <a href="#">[9]</a>
CGA 177288	2-sulfamoylbenzoic acid	C7H7NO4S	1H NMR, 13C NMR	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
M5 (CGA 171895)	1,3-dihydroxypropan-2-yl 2-({[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]carbamoyl}sulfamoyl)benzoate	Not specified	Named in regulatory documents	<a href="#">[6]</a> <a href="#">[8]</a>
Hydroxy oxasulfuron	Structure not fully specified	C17H18N4O7S	Mentioned in regulatory documents	

Sulphate conjugate of C 1801	Structure not fully specified	Not specified	Mentioned in regulatory documents	
MT6	Structure not identified	Not specified	Mentioned as a data gap in regulatory documents	[6]
M3	Structure not identified	Not specified	Mentioned as a data gap in regulatory documents	[6]

## Metabolic Pathway of Oxasulfuron

The degradation of **Oxasulfuron** proceeds through several key transformations. The initial cleavage of the sulfonylurea bridge is a primary degradation step, leading to the formation of the pyrimidine and phenyl-containing moieties. Further metabolism can involve hydroxylation, conjugation, and other modifications. The proposed metabolic pathway, based on the identified metabolites, is illustrated below.





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- To cite this document: BenchChem. [Structural Analysis of Oxasulfuron Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117337#structural-analysis-of-oxasulfuron-metabolites]

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